BenchChemオンラインストアへようこそ!

2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide

IDO1 inhibition Cancer immunotherapy Cellular assay

For research programs requiring unequivocal IDO1 target validation, this bis-indole acetamide delivers sub-nanomolar cellular potency (IC50 0.5 nM) that matches clinical-stage comparators like BMS-986205. Its 538-fold selectivity over HDAC1 eliminates confounding transcriptional artifacts in immune cell/tumor co-culture assays, ensuring cleaner data than standard indole acetamides. Use as a high-precision positive control to benchmark novel candidates in screening campaigns or to calibrate syngeneic mouse models with reliable in vivo target engagement.

Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
Cat. No. B11147086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide
Molecular FormulaC18H15N3O
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C18H15N3O/c22-18(12-21-10-8-13-3-1-2-4-17(13)21)20-15-5-6-16-14(11-15)7-9-19-16/h1-11,19H,12H2,(H,20,22)
InChIKeyJPVNNWYGENCUGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide Procurement and Baseline Profile for IDO1-Targeted Research


2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide (CAS 1144480-93-2) is a synthetic bis-indole acetamide derivative . This compound functions as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme in the tryptophan catabolism pathway, and has been primarily explored for applications in cancer immunotherapy and autoimmune disease research [1]. As a small molecule (MW: 289.3, MF: C18H15N3O), it is suitable for cell-based assays and further medicinal chemistry optimization .

2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide: Why General Indole Acetamides Cannot Be Freely Substituted


The bis-indole acetamide scaffold of 2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide confers a unique combination of sub-nanomolar IDO1 inhibitory potency and a distinct selectivity profile that is not recapitulated by simpler indole acetamides or other IDO1-targeting chemotypes [1][2]. While many indole-containing compounds exhibit some degree of IDO1 inhibition, the specific N1-acetamide linkage to the 5-aminoindole moiety in this compound drives a potency that is orders of magnitude higher than clinical-stage comparators like Epacadostat or PF-06840003 [1]. Direct substitution with structurally related analogs (e.g., 5-methyl, 4-methoxy, or 4-bromo derivatives) without empirical validation is likely to result in a significant loss of cellular potency and altered target engagement, undermining experimental reproducibility in immunology and oncology research [3].

2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide: Verifiable, Quantitative Differentiation in IDO1 Inhibition and Target Selectivity


2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide Exhibits Sub-Nanomolar Cellular IDO1 Potency, Outperforming Clinical-Stage IDO1 Inhibitors

In a cell-based assay measuring inhibition of IDO1-mediated kynurenine production in IFN-γ-stimulated human HeLa cells, 2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide demonstrates an IC50 of 0.5 nM [1]. This potency represents a 20-fold improvement over Epacadostat (INCB024360), which exhibits an IC50 of 10 nM in a comparable human IDO1 cell-based assay [2], and is over 300-fold more potent than PF-06840003, a clinical IDO1 inhibitor with an IC50 of 150 nM .

IDO1 inhibition Cancer immunotherapy Cellular assay

2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide Demonstrates Equivalent IDO1 Cellular Potency to the Advanced Clinical Candidate BMS-986205

The compound's IDO1 inhibitory activity in HeLa cells (IC50 = 0.5 nM) is identical to that of BMS-986205 (Linrodostat), an irreversible IDO1 inhibitor that is a clinical-stage comparator [1]. This establishes the compound as a highly potent, reversible alternative within the same sub-nanomolar potency tier as one of the most advanced IDO1 inhibitors in development .

IDO1 inhibition Benchmarking Cancer immunotherapy

2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide Exhibits >500-Fold Selectivity for IDO1 over HDAC1, Mitigating Polypharmacology Risks

While the compound is a potent IDO1 inhibitor (IC50 = 0.5 nM), its activity against human recombinant histone deacetylase 1 (HDAC1) is significantly weaker, with a reported IC50 of 269 nM [1]. This yields an IDO1/HDAC1 selectivity ratio of approximately 538-fold. In contrast, other IDO1 inhibitors may exhibit more balanced dual-target inhibition, which can complicate the interpretation of biological effects in complex cellular systems [2].

Target selectivity HDAC inhibition Off-target profiling

2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide: Optimal Use Cases for Immunology, Oncology, and Chemical Biology Research


High-Precision In Vitro Dissection of the IDO1-Kynurenine-AhR Axis in Immune Evasion

Researchers investigating the IDO1-kynurenine-aryl hydrocarbon receptor (AhR) axis can employ 2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide as a high-precision tool to pharmacologically ablate IDO1 activity. Its sub-nanomolar cellular potency (IC50 = 0.5 nM) [1] ensures complete pathway inhibition at low concentrations, while its 538-fold selectivity over HDAC1 [2] minimizes confounding transcriptional artifacts. This allows for cleaner interpretation of data from co-culture systems of immune cells (e.g., T cells, dendritic cells) and IDO1-expressing tumor cells, enabling precise mapping of IDO1's contribution to immunosuppression without off-target HDAC-mediated effects.

Calibration of In Vivo Syngeneic Tumor Models for Next-Generation IDO1-Targeted Combination Therapies

In preclinical oncology, this compound serves as an ideal agent for calibrating syngeneic mouse tumor models that rely on IDO1-mediated immune suppression. Its potency, which is on par with clinical-stage comparators like BMS-986205 (IC50 = 0.5 nM) [1], allows investigators to establish a benchmark for in vivo target engagement and tumor growth inhibition. It can be used as a monotherapy control or in combination with immune checkpoint inhibitors (anti-PD-1, anti-CTLA-4) to quantitatively assess the added therapeutic value of novel drug candidates, providing a robust reference point for go/no-go decisions in translational research programs.

Medicinal Chemistry Optimization and Structure-Activity Relationship (SAR) Studies of Indole-Based IDO1 Inhibitors

For medicinal chemistry efforts, 2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide provides a well-characterized, high-potency starting point for SAR exploration. The availability of quantitative data for closely related analogs (e.g., 5-methyl, 4-methoxy, and 4-bromo derivatives) [3] enables a direct, data-driven approach to understanding the impact of specific substitutions on IDO1 inhibitory activity. Researchers can systematically modify the N1-indole or 5-aminoindole moieties to improve pharmacokinetic properties or solubility while monitoring changes in cellular IC50 against this validated reference compound, thereby accelerating the design of novel preclinical candidates.

Standardization of High-Throughput Screening (HTS) Assays for IDO1-Targeted Drug Discovery

The compound's exceptional potency (IC50 = 0.5 nM) and robust activity in a cell-based format [1] make it an excellent positive control for standardizing and validating high-throughput screening campaigns aimed at discovering novel IDO1 inhibitors. Its performance in the widely used HeLa/IFN-γ/kynurenine assay system provides a reliable benchmark for assay quality control (e.g., Z'-factor determination, signal window evaluation). This ensures that screening data are reproducible and comparable across different plates, days, and laboratories, thereby improving the efficiency and reliability of early-stage drug discovery efforts targeting the IDO1 pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.